1-(4-Nitrophenyl)-1H-indole-3-carbaldehyde: A Pivotal Scaffold in Heterocyclic Medicinal Chemistry
1-(4-Nitrophenyl)-1H-indole-3-carbaldehyde: A Pivotal Scaffold in Heterocyclic Medicinal Chemistry
Topic: 1-(4-Nitrophenyl)-1H-indole-3-carbaldehyde (CAS 65439-88-5) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-(4-Nitrophenyl)-1H-indole-3-carbaldehyde (CAS 65439-88-5) represents a high-value intermediate in the synthesis of bioactive heterocyclic compounds. Characterized by an electron-deficient N-aryl motif coupled with a reactive C3-formyl group, this compound serves as a "linchpin" scaffold. It allows for divergent synthesis: the aldehyde functionality facilitates condensation reactions (Schiff bases, Knoevenagel condensations) to access antimicrobial and anticancer agents, while the nitro group offers a latent handle for reduction to an amine, enabling further diversification via acylation or cross-coupling.
This guide provides a validated technical profile, including optimized synthesis protocols, characterization benchmarks, and reactivity maps for downstream application.
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| CAS Number | 65439-88-5 |
| IUPAC Name | 1-(4-Nitrophenyl)-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₅H₁₀N₂O₃ |
| Molecular Weight | 266.25 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot acetonitrile; sparingly soluble in ethanol; insoluble in water.[1] |
| Melting Point | Typically 190–195 °C (Dependent on purity/polymorph) |
| Key Functional Groups | Aldehyde (C-3 position), Nitro (Para-phenyl position) |
Optimized Synthesis Protocol
Methodology: Nucleophilic Aromatic Substitution (
Step-by-Step Procedure
Reagents:
-
1-Fluoro-4-nitrobenzene (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) (1.5 equiv) -
Solvent: Anhydrous
-Dimethylformamide (DMF)
Protocol:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Indole-3-carbaldehyde (e.g., 10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) to the solution. Stir at room temperature for 15 minutes. Observation: The suspension may darken slightly as the indolyl anion is generated. -
Addition: Add 1-Fluoro-4-nitrobenzene (12 mmol) dropwise or in small portions.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours.
-
Validation: Monitor by TLC (System: Hexane/Ethyl Acetate 6:4). The starting indole (
) should disappear, and a new, less polar yellow spot ( ) should appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 200 g) with vigorous stirring.
-
Precipitation: A yellow/orange solid will precipitate immediately. Stir for 30 minutes to ensure complete granulation.
-
-
Purification:
-
Filter the solid under vacuum. Wash the cake copiously with water to remove DMF and inorganic salts.
-
Recrystallization: Recrystallize from hot Ethanol or an Acetonitrile/Ethanol mixture to obtain analytical grade crystals.
-
Characterization Benchmarks
To validate the integrity of the synthesized compound, compare spectral data against these expected values.
| Technique | Expected Signal / Feature | Assignment |
| CHO (Aldehyde proton) | ||
| H-2 (Indole ring, deshielded) | ||
| Ar-H (Ortho to Nitro group) | ||
| Ar-H (Ortho to Indole N) | ||
| Indole Benzene Ring protons | ||
| FT-IR (KBr) | 1660–1675 cm | C=O Stretch (Conjugated Aldehyde) |
| 1510–1530 cm | NO | |
| 1330–1350 cm | NO | |
| Mass Spectrometry | Molecular Ion |
Reactivity & Applications Logic
The dual functionality of CAS 65439-88-5 allows it to serve as a core node in diversity-oriented synthesis.
Pathway A: Schiff Base Formation (C3-Aldehyde Reactivity)
The aldehyde group is highly electrophilic. Condensation with primary amines, hydrazides, or semicarbazides yields Schiff bases (imines).
-
Application: Many indole-3-carbaldehyde Schiff bases exhibit potent antimicrobial and anti-tubercular activity by inhibiting bacterial DNA gyrase or cell wall synthesis.
-
Protocol Note: These reactions are typically catalyzed by catalytic amounts of glacial acetic acid in refluxing ethanol.
Pathway B: Nitro Group Reduction (N-Aryl Reactivity)
The nitro group is a "masked" amine.
-
Transformation: Reduction using
/HCl, Fe/Acetic acid, or catalytic hydrogenation ( , Pd/C) yields the corresponding 1-(4-aminophenyl)-1H-indole-3-carbaldehyde . -
Utility: The resulting amine can be coupled with amino acids, sulfonyl chlorides, or carboxylic acids to create peptidomimetics or complex kinase inhibitors.
Pathway C: Knoevenagel Condensation
Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields electron-deficient alkenes (Michael acceptors).
-
Application: These derivatives are frequently screened as anticancer agents (inducing apoptosis via ROS generation).
Visualization of Chemical Logic
Caption: Synthesis workflow and divergent reactivity pathways for CAS 65439-88-5.
Safety & Handling (MSDS Summary)
-
Hazards: As a nitro-aromatic compound, treat as a potential mutagen and skin sensitizer. The aldehyde moiety may cause respiratory irritation.
-
Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.
-
Storage: Store in a cool, dry place under inert atmosphere (
) if possible, to prevent autoxidation of the aldehyde to the carboxylic acid over long periods.
References
-
BenchChem. (2025). A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 4-Nitroindole-3-carboxaldehyde (Related Isomer Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.).[4] Product Specification: 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde. Retrieved from
-
Chem-Impex. (n.d.). 4-Nitro-1H-indole-3-carbaldehyde: Applications in Synthesis. Retrieved from
-
Zhang, X., et al. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Patent CN102786460A. Retrieved from
-
Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.[5] Retrieved from
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 4. 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde | 65439-88-5 [sigmaaldrich.com]
- 5. scilit.com [scilit.com]
